molecular formula C18H15F3N2O5S B2524166 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448047-35-5

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2524166
CAS No.: 1448047-35-5
M. Wt: 428.38
InChI Key: JFLDMPJJDKVFBV-UHFFFAOYSA-N
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Description

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a structurally complex small molecule featuring a benzamide core linked via a but-2-yn-1-yloxy bridge to a 4-(trifluoromethoxy)phenylsulfonamido group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, enhancing lipophilicity and metabolic stability, while the sulfonamido moiety contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O5S/c19-18(20,21)28-13-7-9-14(10-8-13)29(25,26)23-11-3-4-12-27-16-6-2-1-5-15(16)17(22)24/h1-2,5-10,23H,11-12H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLDMPJJDKVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy and phenylsulfonamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Mechanism of Action

The mechanism of action of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the phenylsulfonamido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key functional groups with sulfonamide derivatives synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]. However, critical differences include:

  • Substituent Effects: The trifluoromethoxy group in the target compound contrasts with halogens (X = H, Cl, Br) in analogues from .
  • Linker Diversity : The but-2-yn-1-yloxy bridge in the target compound introduces rigidity, whereas analogues in feature flexible thioether or triazole linkers. This rigidity may reduce entropy penalties during target binding.

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Key Substituents Functional Groups
Target Compound Benzamide -OCF₃, sulfonamido Alkyne linker, ether bridge
Compounds [7–9] 1,2,4-Triazole -X (H, Cl, Br) Thione, sulfonyl, fluorophenyl
(THHEB) Benzamide Trihydroxy, hydroxyphenyl Phenolic -OH, amide
Spectral and Physicochemical Properties

Infrared (IR) and NMR data from provide benchmarks for comparing the target compound with analogues:

  • IR Spectroscopy: The target’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] in , while the absence of C=O in triazoles [7–9] distinguishes their tautomeric states .
  • NMR Analysis : The alkyne proton in the target compound would resonate at ~2.5–3.5 ppm (¹H-NMR), distinct from the thione protons in triazoles [7–9] (δ ~13–14 ppm for S-H, absent due to tautomerism) .
Pharmacological Implications

THHEB exhibited superior DPPH radical scavenging (IC₅₀ = 22.8 μM) compared to ascorbic acid (IC₅₀ = 25.0 μM) .

Biological Activity

The compound 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy in various biological models.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide and subsequent modifications to introduce the trifluoromethoxy group and the but-2-yn-1-yl moiety. The general synthetic route includes:

  • Preparation of Sulfonamide : The starting material is usually a sulfonyl chloride that reacts with an amine to form the sulfonamide.
  • Introduction of Trifluoromethoxy Group : This is achieved through electrophilic aromatic substitution.
  • Formation of the Benzamide Structure : The final step involves coupling the synthesized sulfonamide with a benzoyl chloride derivative.

The biological activity of this compound is primarily attributed to its inhibition of specific enzymes involved in tumor progression. Notably, it has been shown to inhibit ADAM-17 , a disintegrin and metalloproteinase implicated in cancer metastasis and inflammation.

Efficacy in Cancer Models

Recent studies have evaluated the compound's efficacy against various cancer cell lines, including:

  • Ovarian Cancer Cell Lines (A2774, SKOV3-luc, A2780) : In vitro assays demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
A27740.5ADAM-17 inhibition
SKOV3-luc0.3ADAM-17 inhibition
A27800.4ADAM-17 inhibition

Case Studies

  • Study on Ovarian Cancer : A study highlighted that treatment with this compound resulted in reduced cell viability and induced apoptosis in ovarian cancer cells through caspase activation .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effect, suggesting a synergistic mechanism that warrants further investigation.

Research Findings

Research indicates that compounds similar to this compound exhibit promising biological activities:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral proteins, indicating a broader application beyond oncology .

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